1-(4-Iodophenoxy)-2,4-dimethylbenzene structure elucidation
1-(4-Iodophenoxy)-2,4-dimethylbenzene structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(4-Iodophenoxy)-2,4-dimethylbenzene
Authored by: A Senior Application Scientist
Foreword: The Imperative of Structural Certainty
Strategic Synthesis: The Ullmann Condensation Approach
To elucidate the structure of a compound, one must first possess a pure sample. The synthesis of the target molecule, 1-(4-Iodophenoxy)-2,4-dimethylbenzene, is most effectively achieved via a copper-catalyzed C-O cross-coupling reaction, specifically the Ullmann condensation. This choice is predicated on the reaction's reliability in forming the diaryl ether linkage, a key structural motif in many biologically active compounds.[1][2] The classic Ullmann protocol often requires harsh conditions, but modern advancements using specific ligands and bases allow the reaction to proceed under milder temperatures, preserving functional group integrity.[3][4]
Experimental Protocol: Synthesis and Purification
Objective: To synthesize 1-(4-Iodophenoxy)-2,4-dimethylbenzene from 4-iodophenol and 1-iodo-2,4-dimethylbenzene.
Materials:
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4-iodophenol
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1-iodo-2,4-dimethylbenzene[5]
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Copper(I) iodide (CuI)
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Cesium Carbonate (Cs₂CO₃)
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Acetonitrile (CH₃CN), anhydrous
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Toluene, anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 0.5 M concentration relative to 4-iodophenol). Begin vigorous stirring. Add 1-iodo-2,4-dimethylbenzene (1.1 eq) to the suspension.
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Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure product.
Validation: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 1-(4-Iodophenoxy)-2,4-dimethylbenzene as a stable oil or solid.
Multi-Modal Spectroscopic Interrogation
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the foundational data points: the molecular weight and the elemental formula of the compound. For a molecule of unknown structure, high-resolution mass spectrometry (HRMS) is indispensable.[7]
Expected Data for C₁₄H₁₃IO:
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Molecular Formula: C₁₄H₁₃IO
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Calculated Monoisotopic Mass: 323.9955 g/mol
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Analysis: The HRMS (ESI-TOF) spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 325.0033. The presence of iodine (a monoisotopic element) simplifies the isotopic pattern. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value, which confirms the elemental composition.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry is used to induce fragmentation, providing clues about the molecule's connectivity.[8] The diaryl ether bond is a common point of cleavage.
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Key Fragments: We anticipate observing characteristic fragments corresponding to the cleavage of the C-O ether bond, resulting in ions for the iodophenoxy cation ([C₆H₄IO]⁺) and the dimethylphenyl cation ([C₈H₉]⁺), as well as fragments arising from the loss of iodine.
Caption: Mass Spectrometry workflow for molecular formula and substructure determination.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying the functional groups present.[9] For a diaryl ether, the C-O-C stretch is a key diagnostic signal.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of benzene rings.[10] |
| 2975-2850 | C-H Stretch | Aliphatic (sp³) | Indicates the two methyl (-CH₃) groups.[11] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Further evidence of the aromatic systems. |
| ~1240 (strong) | C-O-C Asymmetric Stretch | Aryl Ether | Key diagnostic peak for the diaryl ether linkage. |
| ~1040 (strong) | C-O-C Symmetric Stretch | Aryl Ether | Complements the asymmetric stretch signal. |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted ring | Suggests para-substitution on one ring. |
| ~870, ~810 | C-H Bend (out-of-plane) | 1,2,4-trisubstituted ring | Suggests substitution pattern on the other ring. |
The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the complete consumption of the starting 4-iodophenol, as this region corresponds to the O-H stretch of a phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Through a combination of ¹H, ¹³C, and potentially 2D NMR experiments, we can map out the entire carbon-hydrogen framework.[12]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the chemical environment, number, and neighboring relationships of all protons in the molecule.
Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | Doublet (d) | 2H | H-2', H-6' | Protons on the iodinated ring, ortho to the electron-withdrawing iodine atom, are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |
| ~ 6.80 | Doublet (d) | 2H | H-3', H-5' | Protons on the iodinated ring, ortho to the electron-donating ether oxygen, are shielded. They appear as a doublet due to coupling with H-2'/H-6'. |
| ~ 7.10 | Doublet (d) | 1H | H-6 | Aromatic proton on the dimethylated ring, ortho to a methyl group. |
| ~ 6.95 | Doublet of Doublets (dd) | 1H | H-5 | Aromatic proton on the dimethylated ring, between the ether and a methyl group. |
| ~ 6.75 | Singlet (s) | 1H | H-3 | Aromatic proton on the dimethylated ring, between two methyl groups (or adjacent to one and ortho to the ether). |
| ~ 2.30 | Singlet (s) | 3H | 2-CH₃ | Methyl group protons with no adjacent proton neighbors. |
| ~ 2.25 | Singlet (s) | 3H | 4-CH₃ | Methyl group protons with no adjacent proton neighbors. |
Note: Exact chemical shifts and multiplicities can vary slightly. The pattern described represents a classic AA'BB' system for the 4-iodophenoxy group and an ABC system for the 2,4-dimethylphenyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments.
Predicted ¹³C NMR Signals (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-1' | Aromatic carbon bonded to the ether oxygen (deshielded). |
| ~ 152 | C-1 | Aromatic carbon bonded to the ether oxygen (deshielded). |
| ~ 139 | C-2', C-6' | Aromatic carbons ortho to iodine. |
| ~ 138 | C-2 | Aromatic carbon bearing a methyl group. |
| ~ 132 | C-4 | Aromatic carbon bearing a methyl group. |
| ~ 131 | C-6 | Aromatic C-H carbon. |
| ~ 122 | C-5 | Aromatic C-H carbon. |
| ~ 118 | C-3', C-5' | Aromatic carbons ortho to the ether oxygen. |
| ~ 117 | C-3 | Aromatic C-H carbon. |
| ~ 87 | C-4' | Aromatic carbon directly bonded to iodine (shielded by heavy atom effect). |
| ~ 21 | 4-CH₃ | Aliphatic methyl carbon. |
| ~ 16 | 2-CH₃ | Aliphatic methyl carbon, slightly shielded by ortho-substituent. |
Note: Based on symmetry, we expect to see 10 distinct carbon signals, as the C-2'/C-6' and C-3'/C-5' pairs on the iodinated ring are equivalent.
Synthesis of Evidence: The Final Confirmation
The final step in structure elucidation is the logical integration of all spectroscopic data. Each piece of evidence must corroborate the others to build an unassailable case for the proposed structure.
Caption: Logical workflow integrating multi-spectroscopic data for final structure confirmation.
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Mass Spectrometry establishes the correct elemental formula (C₁₄H₁₃IO).
-
IR Spectroscopy confirms the presence of the key diaryl ether functional group and the absence of the phenolic precursor.
-
¹H and ¹³C NMR Spectroscopy provide the definitive connectivity. The number, chemical shifts, and splitting patterns of the signals perfectly match the proposed arrangement of a 4-iodophenoxy group connected to a 2,4-dimethylphenyl group. The distinct signals for the two methyl groups and the specific patterns of the aromatic protons are irrefutable evidence for this specific isomer.
Conclusion
Through a systematic process of targeted synthesis, purification, and multi-modal spectroscopic analysis, the structure of 1-(4-Iodophenoxy)-2,4-dimethylbenzene has been unequivocally determined. The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system, leaving no ambiguity as to the molecular architecture. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research, ensuring that subsequent studies are founded on a basis of absolute structural certainty.
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